2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Descripción

Molecular Architecture and Functional Groups

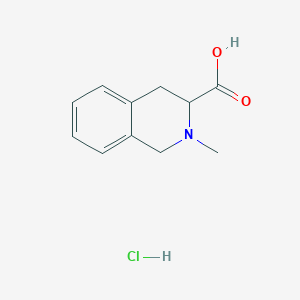

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (C₁₁H₁₄ClNO₂) features a bicyclic framework comprising a benzene ring fused to a partially saturated piperidine ring. The core structure includes a tetrahydroisoquinoline (THIQ) backbone substituted with a methyl group at position 2 and a carboxylic acid moiety at position 3, which is neutralized as a hydrochloride salt. Key functional groups include:

- Secondary amine : The nitrogen atom at position 1 forms part of the piperidine ring, contributing to basicity and hydrogen-bonding potential.

- Methyl group : Positioned at C2, this substituent introduces steric effects that influence conformational flexibility.

- Carboxylic acid : The C3 carboxylate group enhances solubility in polar solvents and participates in ionic interactions.

The compound’s SMILES notation (CN1CC2C=CC=CC=2CC1C(O)=O.Cl) and InChI key (YROXJSKGJQOTKP-UHFFFAOYSA-N) confirm the connectivity of atoms and the presence of the hydrochloride counterion.

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₄ClNO₂ |

| Molecular weight | 227.69 g/mol |

| Exact mass | 227.07131 Da |

| Topological polar surface area | 40.5 Ų |

Crystallographic Analysis

While direct crystallographic data for this specific hydrochloride salt remains unpublished, structural insights can be inferred from related THIQ derivatives. For example:

- Screw-boat conformation : Analogous compounds, such as (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-THIQ-4-carboxylic acid, adopt a screw-boat conformation in the piperidine ring, stabilized by intramolecular hydrogen bonds.

- Hydrogen-bonding networks : Crystalline THIQ derivatives often exhibit O—H⋯O and C—H⋯F interactions, forming layered or chain-like supramolecular architectures. In this compound, the carboxylic acid and hydrochloride groups likely participate in similar intermolecular interactions, influencing packing density and melting behavior.

The absence of a defined melting point in available literature suggests polymorphism or hygroscopicity, common in hydrochloride salts.

Stereochemical Considerations

The stereochemistry at C3 is critical for biological activity. Although some sources describe the compound as a racemate, enantiomerically pure THIQ derivatives are often synthesized via asymmetric catalysis. For instance:

- Chiral resolution : Related THIQ-3-carboxylic acids are resolved using chiral auxiliaries or enzymatic methods to isolate (3R) or (3S) enantiomers.

- Conformational locking : The methyl group at C2 restricts rotation around the C2–N bond, favoring specific dihedral angles between the benzene and piperidine rings.

| Parameter | Value |

|---|---|

| Defined stereocenters | 0 of 1 (racemic or undefined) |

| Predicted enantiomer ratio | 1:1 (synthetic default) |

Comparative Structural Analysis with Related THIQ Derivatives

Structural variations among THIQ derivatives significantly alter physicochemical and biological properties:

Functional group positioning directly impacts electronic effects:

Propiedades

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14;/h2-5,10H,6-7H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROXJSKGJQOTKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2CC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673814 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20335-68-6 | |

| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis Bioquímico

Biochemical Properties

It is known that tetrahydroisoquinolines, a group of compounds to which this molecule belongs, have been suggested to play a role in the control of neurotransmitter function and prevention of neurotoxicity related to monoamine oxidase (MAO) activity in the brain.

Cellular Effects

Related tetrahydroisoquinolines have been shown to influence neurotransmitter function and may have neuroprotective effects.

Actividad Biológica

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS No. 20335-68-6) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 372.1 °C at 760 mmHg

- Flash Point : 178.8 °C

These properties indicate a stable compound suitable for various biological assays.

Biological Activity Overview

The biological activities of this compound encompass several areas:

1. Antimicrobial Activity

Research has shown that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. Notably, studies have indicated that certain analogs can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

2. Cystic Fibrosis Treatment

A significant study identified that compounds related to tetrahydroisoquinoline derivatives enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. The most potent analogs had EC50 values below 10 nM, demonstrating a promising approach to ameliorating cystic fibrosis symptoms .

3. Antioxidant Properties

The antioxidant activity of tetrahydroisoquinoline derivatives has been evaluated through various assays. These compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

4. Neuroprotective Effects

Some studies suggest that tetrahydroisoquinoline derivatives may serve as neuroprotective agents. They are believed to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions such as Parkinson's disease by inhibiting catechol-O-methyltransferase (COMT) activity .

The mechanisms underlying the biological activities of this compound involve:

- Chloride Channel Modulation : Enhances chloride transport through CFTR channels.

- Antioxidant Mechanisms : Inhibit oxidative damage by scavenging reactive oxygen species (ROS).

- Neurotransmitter Regulation : Interact with dopaminergic pathways and influence neurotransmitter release.

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Neuroprotective Effects

Recent studies indicate that 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exhibits neuroprotective properties. It has been investigated for its ability to mitigate neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. A notable study demonstrated its efficacy in reducing neuronal apoptosis in models of Parkinson's disease .

Case Study: Neuroprotection in Parkinson's Disease

A study published in Neuropharmacology highlighted the compound's role in enhancing dopamine levels and protecting dopaminergic neurons in rodent models. The results showed a significant reduction in motor deficits and cellular damage, suggesting its potential as a therapeutic agent .

Synthetic Methodologies

2. Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of isoquinoline derivatives. Its structure allows for various functional group modifications, making it valuable for synthesizing complex molecules used in pharmaceuticals.

Example of Synthesis:

Researchers have utilized this compound to synthesize novel isoquinoline derivatives with enhanced biological activity. The reaction conditions typically involve standard coupling reactions followed by cyclization processes to yield target compounds .

Neurobiology Research

3. Role in Receptor Modulation

In neurobiology, this compound has been studied for its interaction with various receptors, including dopamine and serotonin receptors. It has shown promise as a modulator of these receptors, which are crucial in treating mood disorders and schizophrenia.

Case Study: Serotonin Receptor Interaction

A recent article in Journal of Medicinal Chemistry explored the binding affinity of this compound to serotonin receptors. The findings suggested that it could serve as a scaffold for developing new antidepressants .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Tetrahydroisoquinoline Core

Nitro-Substituted Derivatives

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (4b) Molecular Formula: C₁₀H₁₀ClN₂O₅ Elemental Analysis: C (46.44%), H (4.28%), N (10.83%) . Applications: High-yield synthesis (90%) for intermediates in bioactive molecule development .

Methoxy-Substituted Derivatives

- (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride (CAS: 82586-62-7) Molecular Formula: C₁₂H₁₆ClNO₄ Physical Properties: Melting point 272°C, crystalline powder . Applications: Chiral building block in pharmaceuticals, validated by ≥98% HPLC purity .

Halogenated Derivatives

- 6-Chloro Derivative Molecular Formula: C₁₀H₁₁Cl₂NO₂ Molecular Weight: 248.11 g/mol .

- 6-Bromo Derivative Molecular Formula: C₁₀H₁₀BrClNO₂ Structural Features: Bromine at position 6 alters electronic properties, influencing reactivity .

Ester Derivatives

- Methyl Ester of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride Key Difference: Carboxylic acid replaced by methyl ester, reducing polarity . Applications: Intermediate in peptide synthesis .

Positional Isomers and Enantiomers

- 1-Carboxylic Acid Derivatives (e.g., DL-1-TIC HCl, CAS: 92932-74-6)

- Enantiomeric Forms

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Table 2: Elemental Analysis Comparison

| Compound | C (%) | H (%) | N (%) | Reference |

|---|---|---|---|---|

| Target Compound | N/A | N/A | N/A | - |

| 7-Nitro Derivative | 46.44 | 4.28 | 10.83 |

Métodos De Preparación

Cyclization of Phenylalanine Derivatives with Formaldehyde

The core synthetic strategy involves the cyclization of optically pure phenylalanine derivatives with formaldehyde or its precursors (such as paraformaldehyde, trioxane, or dialkoxymethane) in an acidic medium to form the tetrahydroisoquinoline skeleton bearing a carboxylic acid function.

- Reaction Conditions:

- Concentrated hydrochloric acid is used as the solvent and acid catalyst.

- Temperature range: 40–60°C.

- Reaction time: 10 to 60 hours, typically 3 to 12 hours for completion.

- Process:

- The phenylalanine derivative (Formula I) is reacted with formaldehyde precursor in concentrated HCl.

- The reaction proceeds via Pictet-Spengler type cyclization to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives (Formula II).

- Advantages:

- High optical purity of product is maintained.

- The hydrochloric acid solvent can be recycled and reused, improving process sustainability.

- Yields:

- Typical isolated yields of hydrochloride salts are in the range of 70–75% with enantiomeric excess (e.e.) above 95%.

- Neutralization:

- After cyclization, the reaction mixture is neutralized with bases such as ammonium hydroxide, potassium carbonate, sodium carbonate, sodium hydroxide, or potassium hydroxide in hot water (70–100°C).

- This step facilitates isolation of the free acid or its derivatives with high optical purity (up to 99% e.e.).

- Purification:

- Crystallization from aqueous or hydroalcoholic solvents.

- Washing with cold water, ethanol, and acetone.

- Drying under vacuum to obtain pure crystalline hydrochloride salt.

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Acid catalyst | Concentrated HCl (37%) | Solvent and catalyst |

| Temperature | 40–60°C | Controlled for optimal cyclization |

| Reaction time | 10–60 hours (3–12 typical) | Longer times for complete conversion |

| Neutralization base | NH4OH, K2CO3, Na2CO3, NaOH | Used post-reaction to isolate product |

| Neutralization temp. | 70–100°C | Enhances crystallization and purity |

| Yield (hydrochloride) | 70–75% | Based on starting phenylalanine derivative |

| Optical purity (e.e.) | >95% | High enantiomeric excess maintained |

Esterification and Hydrochloride Formation

For certain synthetic applications, the carboxylic acid is converted to its methyl ester hydrochloride, which serves as a versatile intermediate for further functionalization.

- Method:

- The free acid is treated with thionyl chloride (SOCl₂) in dry methanol.

- This converts the acid to methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.

- Conditions:

- Reaction carried out under anhydrous conditions to avoid hydrolysis.

- Nearly quantitative yields are reported.

- Purification:

- Recrystallization from chloroform-diethyl ether mixtures.

- Melting points reported around 248–263°C (decomposition).

- Optical Purity:

- High enantiomeric purity is retained, with specific rotation values consistent with literature.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | SOCl₂ in dry methanol | Formation of methyl ester hydrochloride |

| Yield | ~ Quantitative | High conversion efficiency |

| Purification | Recrystallization (CHCl₃/Et₂O) | Pure crystalline product |

| Melting point | 248–263°C (decomp.) | Confirms compound identity |

| Optical purity | High (confirmed by specific rotation) | Maintained through esterification |

Functionalization via Carbamoyl Derivatives and Cyclization

Further chemical modifications involve the reaction of methyl ester hydrochloride with isocyanates to produce carbamoyl derivatives, which can be cyclized to hydantoins, expanding the compound's utility.

- Procedure:

- The methyl ester hydrochloride is neutralized in situ with triethylamine in dry ether.

- Reaction with various isocyanates (phenyl, naphthalenyl, cyclohexyl, etc.) yields N-substituted carbamoyl derivatives.

- Subsequent cyclization with trifluoroacetic acid (CF₃COOH) produces hydantoin derivatives.

- Yields:

- Carbamoyl derivatives are obtained in yields above 80%.

- Cyclization proceeds with yields of 96–100%.

- Applications:

- These derivatives are useful for medicinal chemistry and as intermediates for bioactive compounds.

- Purity:

- Diastereoisomeric purity can reach 100% as confirmed by NMR.

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamoylation | Isocyanates + triethylamine in ether | >80 | High purity N-substituted carbamoyl |

| Cyclization | CF₃COOH | 96–100 | Efficient formation of hydantoin ring |

| Purity | Confirmed by 1H NMR | Up to 100% | Diastereoisomeric purity |

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Product Form | Yield (%) | Optical Purity (e.e.) | Notes |

|---|---|---|---|---|---|

| Cyclization | Phenylalanine derivative + formaldehyde + HCl | Tetrahydroisoquinoline acid HCl | 70–75 | >95% | Acid medium, 40–60°C, 10–60h, neutralization |

| Neutralization & Purification | NH4OH, K2CO3, Na2CO3, NaOH (70–100°C) | Free acid or salt | 95 | ~99% | Crystallization and washing steps |

| Esterification | SOCl₂ + dry methanol | Methyl ester hydrochloride | ~100 | High | Anhydrous conditions, recrystallization |

| Carbamoylation & Cyclization | Isocyanates + triethylamine + CF₃COOH | Hydantoin derivatives | 80–100 | Up to 100% | Two-step or one-step process, NMR confirmed |

Research Findings and Practical Considerations

- The cyclization reaction is highly sensitive to temperature and acid concentration; maintaining 40–60°C and using concentrated HCl ensures high yield and optical purity.

- Recycling of hydrochloric acid solvent reduces waste and improves sustainability.

- Neutralization with mild bases at elevated temperature (70–100°C) enhances product crystallization and purity.

- Esterification with SOCl₂ in methanol is a reliable method to obtain methyl ester hydrochloride in quantitative yield.

- Subsequent functionalization via carbamoyl derivatives expands the chemical space for drug development.

- Purity and stereochemical integrity are routinely confirmed by HPLC, NMR, and specific rotation measurements.

- The methods avoid mutagenic byproducts, making them suitable for pharmaceutical intermediate production.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including cyclization and esterification, followed by hydrochlorination. Key steps include:

- Cyclization : Formation of the tetrahydroisoquinoline core using Pictet-Spengler or Bischler-Napieralski reactions.

- Esterification : Introduction of the methyl ester group via nucleophilic substitution.

- Hydrochloride Formation : Acidification with HCl to stabilize the compound.

- Reference: Analogous synthesis protocols for structurally related tetrahydroisoquinoline derivatives highlight these steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC/LC-MS : To assess purity and detect impurities (e.g., related to EP standards in pharmaceutical analysis) .

- NMR (1H/13C) : To confirm the presence of the methyl group, tetrahydroisoquinoline backbone, and carboxylate ester.

- Elemental Analysis : To verify molecular composition (e.g., C, H, N, Cl content) .

- Reference: Impurity profiling for similar hydrochlorides is described in pharmaceutical reference standards .

Q. What experimental design strategies optimize synthesis yield and reproducibility?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to:

- Identify Critical Parameters : Temperature, solvent polarity, and reaction time.

- Response Surface Methodology (RSM) : To model interactions between variables.

- Reference: DoE principles in chemical technology emphasize minimizing trials while maximizing data quality .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates.

- Reaction Path Search Algorithms : Tools like GRRM or AFIR to explore potential pathways.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions.

- Reference: ICReDD’s integration of computational and experimental sciences supports this approach .

Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and light.

- LC-HRMS : Identify degradation products and propose degradation mechanisms.

- Kinetic Modeling : Quantify degradation rates using Arrhenius equations.

- Reference: Stability protocols for structurally similar hydrochlorides emphasize controlled degradation .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., ethyl or halogen-substituted derivatives) and compare activity.

- Molecular Docking : Predict binding affinities to target receptors (e.g., neurotransmitter transporters).

- Reference: Comparative tables for tetrahydroquinoline derivatives highlight substituent effects on activity .

Q. What advanced separation techniques isolate enantiomers or diastereomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA/IB).

- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives).

- Reference: Membrane and separation technologies in chemical engineering provide frameworks for enantiomer resolution .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.